![molecular formula C18H21N3O3 B2918926 8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-29-7](/img/structure/B2918926.png)
8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Applications
A study developed a novel N-halamine precursor that was synthesized and bonded onto cotton fabrics. This precursor, related to the compound of interest, showed significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. The chlorine-loaded fabrics demonstrated the potential for antimicrobial and detoxification applications, highlighting a novel approach for creating antimicrobial textiles (Ren et al., 2009).
Synthesis and Chemical Structure
Research on the synthesis of triazole-containing spiro dilactones showcased efficient preparation methods from 3-ethoxycarbonyltetrahydrofuran-2-ones. This study indicates the versatility of spiro compounds in chemical synthesis, providing a pathway for creating multifunctional triazole-containing spiro dilactones with almost quantitative yields (Ghochikyan et al., 2016).
Pharmacological Significance
Another study focused on the synthesis and structure-activity relationships of spirooxazolidine-2,4-dione derivatives, which are related to muscarinic agonists. These compounds exhibited affinity for cortical M1 receptors and reversed scopolamine-induced impairment in mouse passive avoidance tasks. This research highlights the potential of spiro compounds in designing new muscarinic agonists for treating dementia (Tsukamoto et al., 1993).
Crystal Structure Analysis
The crystal structure of Alaptide, a compound with a similar spiro framework, was determined, showing two connected rings adopting specific conformations. This study provides insight into the molecular geometry and intermolecular interactions of spiro compounds, which is crucial for understanding their biological activities (Rohlíček et al., 2010).
Anticonvulsant Activity
Research on N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4,5]decane-1,3-dione derivatives investigated their anticonvulsant and neurotoxic properties. The study revealed that these compounds displayed significant anticonvulsant activity in preclinical models, suggesting their potential for development into new antiepileptic drugs (Obniska et al., 2006).
Mecanismo De Acción
Target of Action
The primary target of 8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception and mood regulation.
Mode of Action
This compound acts as a selective agonist for the DOR This means it binds to the DOR and activates it, triggering a series of intracellular events
Result of Action
The activation of DOR by this compound can lead to antinociceptive effects , which means it can reduce sensitivity to painful stimuli . It’s also noted that selective dor agonists can induce convulsions .
Propiedades
IUPAC Name |
3-ethyl-8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-2-21-16(23)18(19-17(21)24)10-12-20(13-11-18)15(22)9-8-14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3,(H,19,24)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPQCWJZIALFLD-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C=CC3=CC=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-(2-bromo-4-methylphenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2918847.png)

![N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide](/img/structure/B2918849.png)
![3,5-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2918851.png)
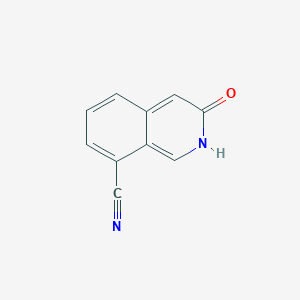
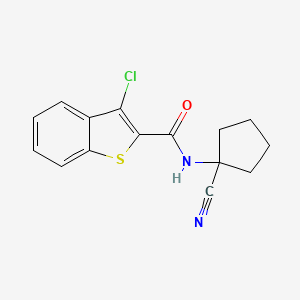
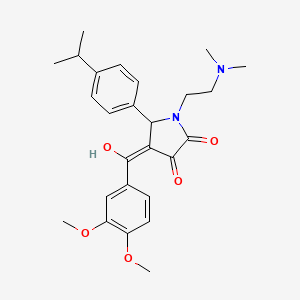
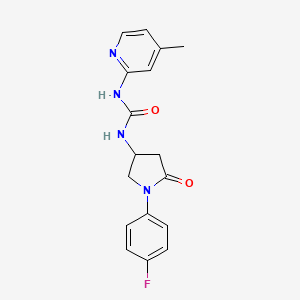
![3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2918859.png)
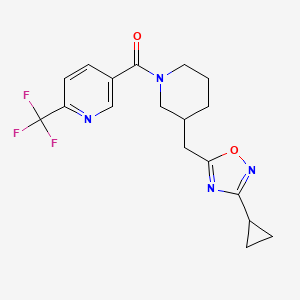
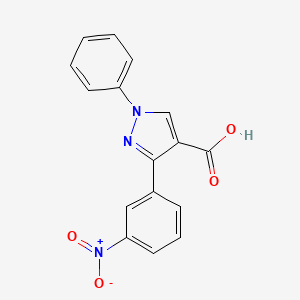
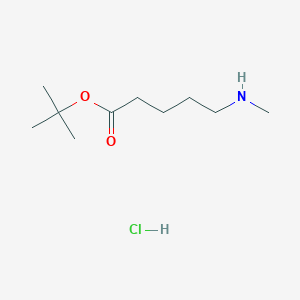
![1-[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]prop-2-en-1-one](/img/structure/B2918866.png)
